molecular formula C17H24N6O B5515083 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine

Cat. No. B5515083
M. Wt: 328.4 g/mol
InChI Key: FYHUTGFSKDJJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine involves the inhibition of PDE enzymes. PDE enzymes are responsible for the degradation of cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes leads to an increase in the levels of cAMP and cGMP, which in turn leads to various physiological effects such as vasodilation, smooth muscle relaxation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine has been found to have various biochemical and physiological effects. It has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also has vasodilatory and smooth muscle relaxing effects, which make it a potential candidate for the treatment of various cardiovascular diseases such as hypertension and angina.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine in laboratory experiments is its high potency and selectivity towards PDE enzymes. This makes it a valuable tool for studying the physiological and pathological processes that are regulated by these enzymes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine. One area of research is the development of novel therapeutic agents for the treatment of various diseases such as cardiovascular diseases, inflammatory diseases, and neurological disorders. Another area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to understand the pharmacokinetics and pharmacodynamics of this compound in vivo, which can help in the development of safe and effective therapeutic agents.

Synthesis Methods

The synthesis method for 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine involves the reaction of 4-(4-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperazine-1-carboxylic acid tert-butyl ester with 3-methylbutanoyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere and monitored by TLC. The resulting product is purified by column chromatography to obtain the final product.

Scientific Research Applications

4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine has been studied for its potential applications in the field of medicinal chemistry. It has been found to have potent inhibitory activity against various enzymes such as phosphodiesterase 5 (PDE5), phosphodiesterase 10 (PDE10), and phosphodiesterase 4 (PDE4). These enzymes are involved in various physiological and pathological processes, and their inhibition can lead to the development of novel therapeutic agents for the treatment of various diseases.

properties

IUPAC Name

3-methyl-1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-13(2)10-17(24)22-8-6-21(7-9-22)15-11-16(19-12-18-15)23-5-4-14(3)20-23/h4-5,11-13H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHUTGFSKDJJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one

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